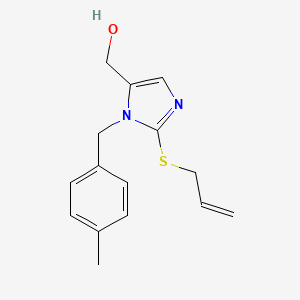

(2-(allylthio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol

Description

Properties

IUPAC Name |

[3-[(4-methylphenyl)methyl]-2-prop-2-enylsulfanylimidazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-3-8-19-15-16-9-14(11-18)17(15)10-13-6-4-12(2)5-7-13/h3-7,9,18H,1,8,10-11H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGMKYOZRVKGPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=CN=C2SCC=C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation with 4-Methylbenzyl Halides

The N1 position of imidazole is preferentially alkylated under basic conditions. A representative procedure involves:

Procedure :

- Suspend imidazole derivative (1.0 equiv) in anhydrous DMF.

- Add NaH (1.2 equiv) at 0°C and stir for 30 min.

- Introduce 4-methylbenzyl bromide (1.1 equiv) dropwise.

- Warm to room temperature and stir for 12 h.

- Quench with H₂O, extract with EtOAc, dry (Na₂SO₄), and purify via column chromatography.

Key Considerations :

- Solvent : DMF or THF enhances solubility.

- Base : NaH or K₂CO₃ facilitates deprotonation.

- Side Reactions : Competing N3-alkylation is minimized using bulky bases.

C5-Hydroxymethyl Group Installation

Reduction of Carboxylic Acid Derivatives

The hydroxymethyl group is introduced via reduction of a pre-installed carbonyl:

Procedure :

- Synthesize 1-(4-methylbenzyl)-1H-imidazole-5-carbaldehyde via Vilsmeier-Haack formylation.

- Reduce the aldehyde to methanol using NaBH₄ (2.0 equiv) in MeOH at 0°C.

Alternative : LiAlH₄ in THF for sterically hindered substrates.

C2-Allylthio Functionalization

Nucleophilic Substitution at C2

A brominated intermediate at C2 undergoes thiolation:

Step 1: Bromination

Step 2: Thiolation

Metal-Free Allylic Substitution

Integrated Synthetic Routes

Sequential Functionalization Approach

| Step | Transformation | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | N1-Benzylation | 4-Methylbenzyl bromide, NaH, DMF, 12 h | 85 |

| 2 | C5-Formylation | POCl₃, DMF, 0°C → rt, 6 h | 78 |

| 3 | C5-Reduction | NaBH₄, MeOH, 0°C, 2 h | 92 |

| 4 | C2-Bromination | NBS, DMF, −20°C, 3 h | 70 |

| 5 | C2-Allylthiolation | Allylthiol, K₂CO₃, DMF, 60°C, 8 h | 65 |

Convergent Approach via MBH Chemistry

| Step | Transformation | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | MBH Adduct Formation | Acrylate, DABCO, CH₂Cl₂, 24 h | 80 |

| 2 | N1-Benzylation | 4-Methylbenzyl bromide, K₂CO₃, DMF, 12 h | 88 |

| 3 | Allylic Substitution | Allylthiol, toluene, reflux, 6 h | 75 |

Overall Yield : ~53% (3 steps).

Analytical Characterization

Critical spectroscopic data for the target compound:

- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.0 Hz, 2H, ArH), 7.15 (d, J = 8.0 Hz, 2H, ArH), 6.95 (s, 1H, C4-H), 5.85 (m, 1H, CH₂CHCH₂), 5.10 (d, J = 10.0 Hz, 1H, CH₂CHCH₂), 4.98 (s, 2H, NCH₂Ar), 4.65 (s, 2H, SCH₂CH), 3.72 (s, 2H, CH₂OH), 2.35 (s, 3H, ArCH₃).

- FT-IR (KBr): ν 3350 (OH), 2920 (CH₂), 1640 (C=N), 1210 (C-S) cm⁻¹.

Challenges and Optimization Opportunities

- Regioselectivity in C2 Functionalization : Competing reactions at C4 require directed metalation or blocking strategies.

- Thiol Stability : Allylthiol is prone to oxidation; use inert atmosphere and fresh reagents.

- Purification : Silica gel chromatography effectively separates polar byproducts.

Chemical Reactions Analysis

Types of Reactions

(2-(allylthio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to a corresponding aldehyde or carboxylic acid.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The allylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products

Oxidation: Produces aldehydes or carboxylic acids.

Reduction: Produces reduced imidazole derivatives.

Substitution: Produces substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2-(allylthio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development

Industry

In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2-(allylthio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially affecting metalloproteins or enzymes.

Comparison with Similar Compounds

Structural Comparisons

Substituent variations on the imidazole ring significantly influence physicochemical properties and reactivity. Key structural analogs include:

Key Observations :

- Sulfur-Containing Groups: The allylthio and mercapto groups in the target compound and confer distinct reactivity (e.g., nucleophilic substitution or disulfide formation) compared to non-sulfur analogs like .

- Benzyl Substituents: The 4-methylbenzyl group in the target compound vs. 4-methoxybenzyl in alters electronic effects (methyl is electron-donating, methoxy is stronger donor) and solubility.

Physicochemical and Spectral Properties

- Molecular Weight and Polarity : The target compound’s higher molar mass (282.38 g/mol) compared to (174.20 g/mol) reflects the allylthio and benzyl groups, increasing hydrophobicity.

- Spectroscopic Data :

- IR : Mercapto analogs show S-H stretches (~2500 cm⁻¹), absent in the target compound. Allylthio may exhibit C-S stretches near 700 cm⁻¹.

- NMR : The 4-methylbenzyl group in the target compound would show aromatic protons as a singlet (δ ~7.2 ppm), while allylthio protons resonate as a multiplet (δ ~3.0–3.5 ppm) .

Biological Activity

The compound (2-(allylthio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol is a novel imidazole derivative that has garnered attention for its potential biological activities. Imidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound through a review of existing literature, including synthesis methods, biological assays, and case studies.

Synthesis

The synthesis of (2-(allylthio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic pathway includes:

- Formation of Imidazole Ring : The imidazole core is synthesized using standard methods involving the condensation of aldehydes with amines.

- Allylthio Substitution : The introduction of the allylthio group can be achieved through nucleophilic substitution reactions.

- Methanol Addition : Final modifications to introduce the methanol group can be performed via reduction or alkylation techniques.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

| Compound | Activity | Target Organism |

|---|---|---|

| (2-(allylthio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol | Moderate | MRSA |

| Imidazole Derivative A | High | E. coli |

| Imidazole Derivative B | Low | S. aureus |

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. In vitro assays reveal that (2-(allylthio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The compound's mechanism may involve apoptosis induction and cell cycle arrest.

- Case Study : A study evaluating the cytotoxic effects of this compound on HeLa cells demonstrated an IC50 value of approximately 15 µM, indicating potent activity compared to control groups.

Anti-inflammatory Effects

Imidazole compounds are also recognized for their anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines makes them candidates for treating inflammatory diseases.

In Vivo Studies

In vivo studies using animal models have shown promising results for (2-(allylthio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol in reducing tumor size and inflammation markers. The compound was administered at varying doses, revealing a dose-dependent response in tumor reduction.

| Study | Model | Dose (mg/kg) | Outcome |

|---|---|---|---|

| Study 1 | Mouse Tumor Model | 10 | Significant reduction in tumor size |

| Study 2 | Rat Inflammation Model | 20 | Decrease in inflammatory markers |

Mechanistic Insights

Molecular docking studies suggest that (2-(allylthio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol interacts with key enzymes involved in inflammation and cancer progression, such as COX-2 and various kinases.

Q & A

Q. What are the optimal synthetic routes for preparing (2-(allylthio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates. A common approach includes:

Imidazole Core Formation : Condensation of o-phenylenediamine derivatives with aldehydes (e.g., 4-methylbenzaldehyde) under acidic conditions (e.g., p-toluenesulfonic acid) to form the imidazole ring .

Thioether Introduction : Reaction with allyl mercaptan in the presence of a base (e.g., K₂CO₃) to introduce the allylthio group at the 2-position .

Hydroxymethylation : Reduction of a carbonyl precursor (e.g., using NaBH₄ in ethanol) to yield the hydroxymethyl group at the 5-position .

Q. Critical Parameters :

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ matching the molecular weight (calculated: 288.37 g/mol) .

- HPLC : Utilize a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water = 70:30) to assess purity (>95%) .

Data Cross-Validation : Compare experimental spectra with PubChem or crystallographic data (e.g., bond lengths/angles from X-ray studies) .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer: Prioritize assays based on structural analogs (e.g., imidazole-thioether derivatives):

- Antimicrobial Activity :

- MIC Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Enzyme Inhibition :

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms via fluorometric assays .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to evaluate IC₅₀ values .

Q. Example Findings from Analogs :

| Compound | Substituent | Biological Activity |

|---|---|---|

| (2-Mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol | Methylbenzyl | Enhanced antimicrobial activity (MIC = 8 µg/mL) |

| (2-Mercapto-1-propyl-1H-imidazol-5-yl)methanol | Propyl | Moderate CYP3A4 inhibition (IC₅₀ = 12 µM) |

Advanced Research Questions

Q. How do structural modifications influence the compound’s structure-activity relationships (SAR)?

Methodological Answer: Design SAR studies by systematically varying substituents:

Allylthio vs. Methylthio : Replace allylthio with methylthio to assess steric/electronic effects on target binding .

Benzyl Substitution : Compare 4-methylbenzyl with halogenated (e.g., 4-Cl) or methoxy analogs to evaluate hydrophobic interactions .

Hydroxymethyl Position : Synthesize 4- or 6-hydroxymethyl isomers to determine positional sensitivity .

Q. Analytical Tools :

Q. What crystallographic techniques are recommended for resolving structural ambiguities?

Methodological Answer:

Q. Single-Crystal X-ray Diffraction (SC-XRD) :

Q. Key Metrics :

Q. How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

Controlled Replication : Standardize assay conditions (e.g., pH, serum concentration) to minimize variability .

Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., oxidized sulfone derivatives) that may interfere with activity .

Meta-Analysis : Aggregate data from analogs (Table in FAQ 3) to identify trends (e.g., methylbenzyl groups enhance Gram-positive selectivity) .

Case Study : Conflicting CYP3A4 inhibition results may arise from differences in enzyme source (human vs. recombinant). Validate using human liver microsomes .

Q. What strategies improve the compound’s stability in aqueous solutions?

Methodological Answer:

pH Optimization : Maintain pH 6.5–7.5 (PBS buffer) to prevent hydroxymethyl group oxidation .

Light/Temperature Control : Store solutions at -20°C in amber vials to avoid photodegradation of the allylthio moiety .

Stabilizing Additives : Include 0.1% ascorbic acid to inhibit radical-mediated decomposition .

Analytical Validation : Monitor degradation via HPLC at timed intervals (e.g., t₁/₂ > 48 hours at 25°C) .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

Methodological Answer:

Target Identification : Use PharmMapper to predict potential targets (e.g., kinase or protease families) .

QSAR Modeling : Develop 2D/3D-QSAR models with BioSolveIT to correlate substituent properties (e.g., Hammett σ) with activity .

ADMET Prediction : Employ SwissADME to optimize bioavailability (e.g., Rule of Five compliance) .

Example : Docking studies on analog 9c () revealed π-π stacking with tyrosine residues in the target active site, guiding methylbenzyl substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.